molecular formula C19H21NO4 B14169112 [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate CAS No. 436842-17-0

[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate

Cat. No.: B14169112
CAS No.: 436842-17-0
M. Wt: 327.4 g/mol
InChI Key: WDMXAERGQOVMDV-UHFFFAOYSA-N
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Description

[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate is a complex organic compound that features a cyclohexylamino group, an oxoethyl linkage, and a hydroxynaphthalene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate can be achieved through multi-component reactions, such as the Ugi reaction. This involves the coupling of cyclohexyl isocyanide, paraformaldehyde, and 3-hydroxynaphthalene-2-carboxylic acid under mild conditions . The reaction typically proceeds at room temperature, yielding the desired product in good yield.

Industrial Production Methods

Factors such as cost, efficiency, and environmental impact are considered to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under standard laboratory conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-keto-naphthalene-2-carboxylate, while reduction of the oxoethyl group can produce 2-(cyclohexylamino)-2-hydroxyethyl 3-hydroxynaphthalene-2-carboxylate .

Scientific Research Applications

[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylamino group can form hydrogen bonds with active sites, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate lies in its combination of a cyclohexylamino group, an oxoethyl linkage, and a hydroxynaphthalene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

436842-17-0

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H21NO4/c21-17-11-14-7-5-4-6-13(14)10-16(17)19(23)24-12-18(22)20-15-8-2-1-3-9-15/h4-7,10-11,15,21H,1-3,8-9,12H2,(H,20,22)

InChI Key

WDMXAERGQOVMDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O

solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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